molecular formula C16H12ClN3O3S B2510316 N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine CAS No. 937604-80-3

N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B2510316
CAS No.: 937604-80-3
M. Wt: 361.8
InChI Key: MSKBDNLJBYRVQY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of compounds It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted thiazole with the amine group to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the nitro group.

    N-(5-chloro-2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine: Similar structure but with a different position of the nitro group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is unique due to the specific positioning of the nitro group, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-23-15-6-5-11(17)8-13(15)18-16-19-14(9-24-16)10-3-2-4-12(7-10)20(21)22/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKBDNLJBYRVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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